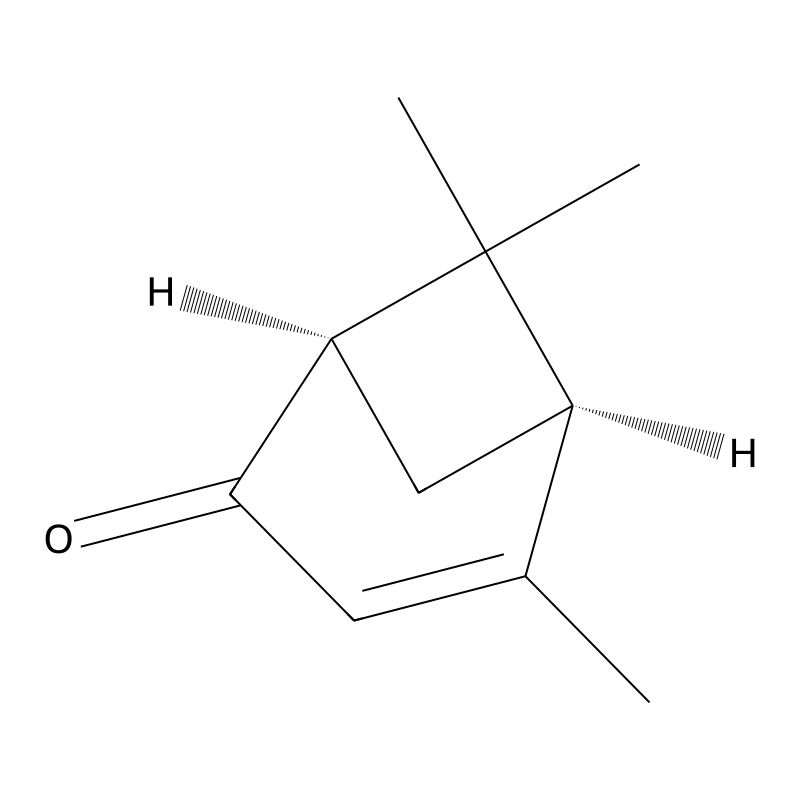Verbenone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble (in ethanol)
Synonyms
Canonical SMILES
Description
Verbenone is a natural organic compound classified as a monoterpene and specifically identified as a bicyclic ketone terpene. It is primarily derived from the oil of Spanish verbena and is also found in rosemary oil. Verbenone possesses a characteristic pleasant odor and is nearly insoluble in water, although it is miscible with most organic solvents . Its chemical structure is represented by the formula , and it plays a significant role in various ecological and biological processes, particularly as an insect pheromone.
Reactions involving verbenone include its interaction with N-bromosuccinimide, which leads to the formation of compounds with an oxabicyclo[3.2.1]octane skeleton, showcasing its reactivity under specific conditions .
Verbenone exhibits significant biological activity, particularly in its role as an insect pheromone. It serves as an anti-aggregation signal for bark beetles such as the southern pine beetle (Dendroctonus frontalis) and the mountain pine beetle (Dendroctonus ponderosae). When tree populations are under attack, verbenone helps regulate beetle populations by signaling when to cease aggregation around infested trees, thus aiding in forest management practices aimed at controlling these pests .
Moreover, research suggests that verbenone may possess antimicrobial properties and has been explored for its potential applications in therapeutic contexts .
Verbenone can be synthesized through various methods:
- Oxidation of α-pinene: This method typically employs catalysts such as copper-containing molecular sieves to enhance conversion rates and selectivity towards verbenone .
- Photochemical rearrangement: Verbenone can also be synthesized by rearranging precursors through exposure to light, leading to compounds like chrysanthenone .
- Natural extraction: It can be obtained from essential oils of plants like rosemary and verbena, where it occurs naturally .
These methods highlight the versatility in synthesizing verbenone both chemically and naturally.
Verbenone has several practical applications:
- Insect control: Primarily used in forestry to manage bark beetle populations by disrupting their aggregation behavior. Formulations of verbenone are registered with the U.S. Environmental Protection Agency for this purpose .
- Perfumery and aromatherapy: Due to its pleasant aroma, verbenone is utilized in fragrances and essential oils.
- Pharmaceuticals: It has been studied for potential therapeutic effects, including antimicrobial activity and use as a cough suppressant under the name levoverbenone .
Studies on verbenone's interactions focus on its biological role as an insect pheromone and its chemical reactivity. Research indicates that verbenone interacts with various insect species, affecting their behavior and population dynamics. Additionally, its reactions with chemical agents like N-bromosuccinimide demonstrate its potential for forming new compounds under specific conditions .
In therapeutic contexts, studies have suggested that verbenone may modulate biological pathways related to oxidative stress, indicating possible health benefits beyond its insecticidal properties .
Verbenone shares structural similarities with several other compounds within the terpene family. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Feature |
|---|---|---|
| α-pinene | Monoterpene | Precursor to verbenone; commonly found in pine resin. |
| β-pinene | Monoterpene | Similar structure but different odor profile; less reactive than α-pinene. |
| Camphor | Monoterpene ketone | Exhibits stronger medicinal properties; used in topical applications. |
| Limonene | Monoterpene | Known for citrus aroma; widely used in cleaning products. |
| Linalool | Monoterpene alcohol | Exhibits floral scent; used in perfumes and aromatherapy. |
Verbenone's unique role as an anti-aggregation pheromone sets it apart from these similar compounds, emphasizing its ecological importance while also showcasing its versatility across various applications.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Density
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 89 of 128 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 128 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
80-57-9
Wikipedia
Use Classification
Fragrance Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index








